molecular formula C11H9NO B14400957 3-(4-Ethoxyphenyl)prop-2-ynenitrile CAS No. 86213-26-5

3-(4-Ethoxyphenyl)prop-2-ynenitrile

Cat. No.: B14400957
CAS No.: 86213-26-5
M. Wt: 171.19 g/mol
InChI Key: AEIKTIBRIAPFGB-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)prop-2-ynenitrile is an organic compound with the molecular formula C11H9NO It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a prop-2-ynenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)prop-2-ynenitrile typically involves the reaction of 4-ethoxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)prop-2-ynenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Ethoxyphenyl)prop-2-ynenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)prop-2-ynenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can participate in nucleophilic addition reactions, while the ethoxyphenyl moiety may enhance binding affinity to certain biological targets. These interactions can modulate various biochemical pathways and exert specific effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)prop-2-ynenitrile
  • 3-(4-Chlorophenyl)prop-2-ynenitrile
  • 3-(4-Bromophenyl)prop-2-ynenitrile

Uniqueness

3-(4-Ethoxyphenyl)prop-2-ynenitrile is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, the ethoxy group may enhance solubility and alter the compound’s interaction with molecular targets .

Properties

CAS No.

86213-26-5

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

3-(4-ethoxyphenyl)prop-2-ynenitrile

InChI

InChI=1S/C11H9NO/c1-2-13-11-7-5-10(6-8-11)4-3-9-12/h5-8H,2H2,1H3

InChI Key

AEIKTIBRIAPFGB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C#CC#N

Origin of Product

United States

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